REACTION_CXSMILES
|
[Cl-].[NH4+].O.[CH3:4][O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]([N+:15]([O-])=O)[CH:12]=[CH:13][CH:14]=1)=[O:7]>[Fe].CC(O)C>[CH3:4][O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]([CH:12]=[CH:13][CH:14]=1)[NH2:15])=[O:7] |f:0.1|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
COC(=O)NC=1C=C(C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
37 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
260 g
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered under suction
|
Type
|
EXTRACTION
|
Details
|
After extracting the product
|
Type
|
CUSTOM
|
Details
|
formed from the filtrate with ethyl acetate
|
Type
|
WASH
|
Details
|
by washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the product was dried by Glauber's salt
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off from the product
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)NC=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |